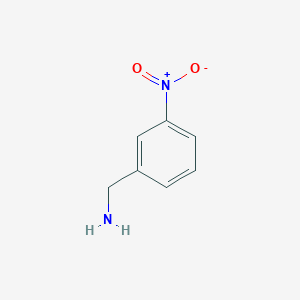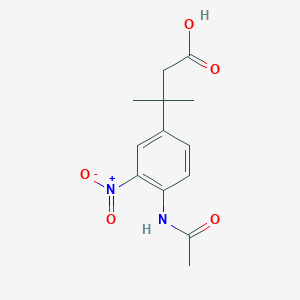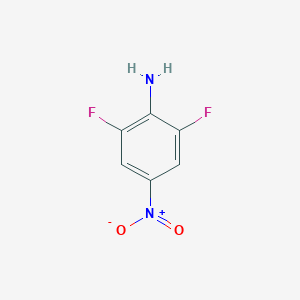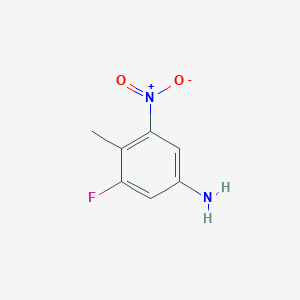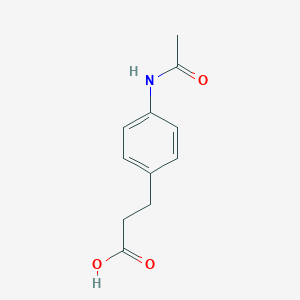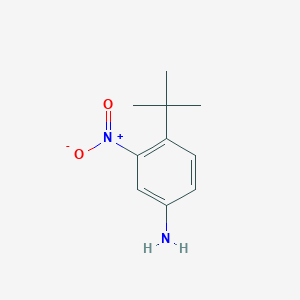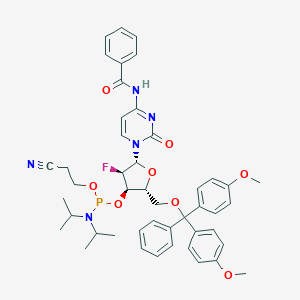
2'-Fluoro-N4-benzoyl-5'-O-dmt-2'-deoxycytidine-3'-CE-phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2’-Fluoro-N4-benzoyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite usually involves organic synthetic chemistry methods, which require intricate steps and conditions . The reaction is usually catalyzed by 1H-tetrazole or 4,5-dicyanoimidazole in acetonitrile .Molecular Structure Analysis
The structure of 2’-Fluoro-N4-benzoyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite contains benzoyl, DMT protective group, and difluorocytosine moieties .Chemical Reactions Analysis
2’-Fluoro-N4-benzoyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite is a highly versatile and efficient synthetic reagent . It is used in the synthesis of DNA and plays a key role in DNA modification .Physical And Chemical Properties Analysis
This compound is an organic phosphoester with high chemical stability, easy to synthesize and handle . Its molecular formula is C46H51FN5O8P and its molecular weight is 851.9 g/mol.Aplicaciones Científicas De Investigación
Applications in B/Z-DNA Transition Studies
One application of fluorinated deoxycytidine derivatives is in the study of B/Z-DNA transitions. Researchers synthesized 5-fluoro-2′-deoxycytidine to explore its effects on DNA conformational changes. They found that incorporating this modified nucleoside into DNA sequences did not lead to detectable conformational changes in either B- or Z-DNA forms. However, 19F NMR spectroscopy revealed that B/Z-DNA transitions, induced by sodium chloride, likely start at the terminal ends of DNA duplexes. This unwinding at the middle of duplexes eventually leads to a change in handedness when a certain concentration of sodium chloride is reached, providing insights into the dynamics of DNA structural changes (Solodinin et al., 2019).
In Nucleic Acid Synthesis and Modification
Fluorinated nucleosides are crucial in synthesizing nucleic acid derivatives with altered properties. For example, the study on stereochemistry of nucleophilic substitution at phosphorus in nucleoside derivatives highlighted the synthesis of diastereomerically pure compounds. This research aids in understanding the mechanisms underlying nucleophilic substitution reactions, which are fundamental in developing novel nucleic acid molecules with potential therapeutic applications (Wozniak et al., 1998).
In Oligonucleotide Synthesis
Fluorinated nucleosides like 2'-fluoro-deoxycytidine derivatives are instrumental in the synthesis of oligonucleotides. These modified oligonucleotides show enhanced stability and altered hybridization characteristics, making them valuable tools for genetic research, diagnostics, and therapeutics. Studies have demonstrated efficient methods for incorporating these modified nucleosides into oligonucleotides, which can then be used in various applications, including antisense technologies and the study of gene expression (Schultz & Gryaznov, 1996).
Safety And Hazards
This compound is usually used for research and synthetic chemistry in laboratories. Operators need to pay attention to protection and safety measures. They should avoid skin contact and inhalation of its gas, and it should be operated under well-ventilated laboratory conditions . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H51FN5O8P/c1-31(2)52(32(3)4)61(58-29-13-27-48)60-42-39(59-44(41(42)47)51-28-26-40(50-45(51)54)49-43(53)33-14-9-7-10-15-33)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-26,28,31-32,39,41-42,44H,13,29-30H2,1-6H3,(H,49,50,53,54)/t39-,41-,42-,44-,61?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKJPMGSTGVCJJ-GNUWXFRUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H51FN5O8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
851.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-F-Bz-dC Phosphoramidite | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



